![molecular formula C20H21F3O3 B1261266 Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate
Descripción general
Descripción
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a member of hydroxybiphenyls and an ethyl ester.
Aplicaciones Científicas De Investigación
Synthesis and Biocatalysis
Biocatalytic Synthesis : Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a related compound, has been efficiently produced through bioreduction using Pichia pastoris X-33. This process is significant for synthesizing atorvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels in human blood (Zhou et al., 2011).
Enantioselective Reduction with Whole-Cell Biocatalysts : Research on ethyl 3-oxo-5-phenylpentanoate, a structurally related compound, has led to the identification of microorganisms that can be used as biocatalysts for stereoselective synthesis of sec-alcohol derivatives, showcasing the utility of biocatalysis in producing high purity compounds (Żądło et al., 2016).
Pharmaceutical Research
- HIV-Protease Assay Development : A study utilized (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, synthesized from a related ethyl ester, for the development of chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing significantly to HIV research and drug development (Badalassi et al., 2002).
Organic Chemistry and Materials Science
Photochromic Diarylethene Precursors : The aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound related to the queried ethyl ester, was studied for producing photochromic diarylethene. This showcases the application of ethyl esters in the synthesis of photoactive compounds (Lvov et al., 2017).
Synthesis of Liquid Crystalline Polysiloxanes : Research on monomers such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are structurally similar to the queried compound, led to the development of side chain liquid crystalline polysiloxanes. These materials have potential applications in advanced materials science (Bracon et al., 2000).
Ionic Liquids for Catalysis and Physicochemical Properties : The synthesis and study of ionic liquids derived from pentanoic acid, a related compound, have contributed to understanding their physico-chemical properties and catalytic activity. This research is significant for potential applications in green chemistry and catalysis (Iglesias et al., 2010).
Propiedades
Nombre del producto |
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate |
|---|---|
Fórmula molecular |
C20H21F3O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-hydroxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoate |
InChI |
InChI=1S/C20H21F3O3/c1-3-5-18(19(25)26-4-2)15-10-14(11-17(24)12-15)13-6-8-16(9-7-13)20(21,22)23/h6-12,18,24H,3-5H2,1-2H3 |
Clave InChI |
DGINQAZHBVGROK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

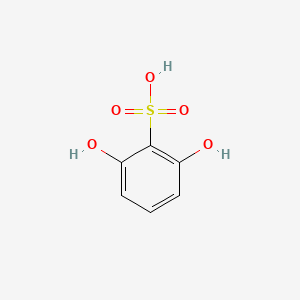

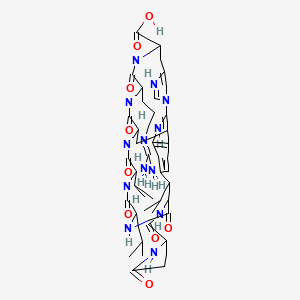

![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
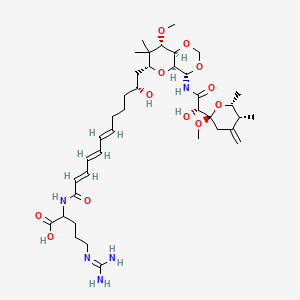
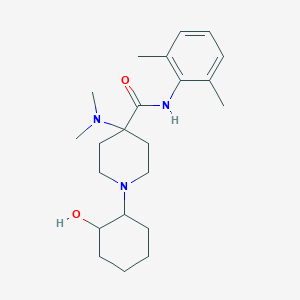
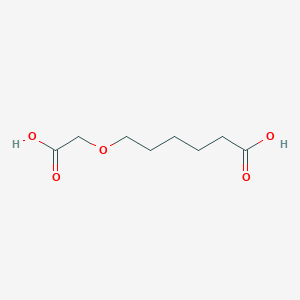

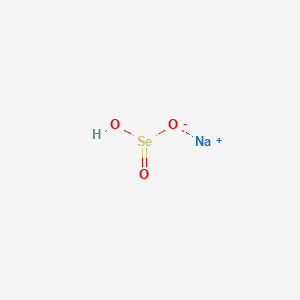
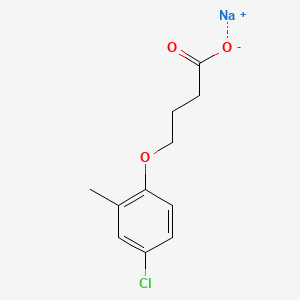
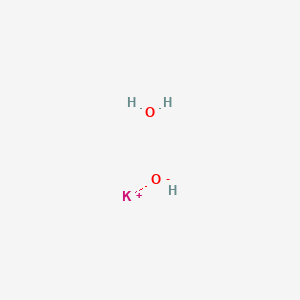

![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)